molecular formula C18H17N3O2 B12598042 Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- CAS No. 651021-56-6

Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-

Cat. No.: B12598042
CAS No.: 651021-56-6
M. Wt: 307.3 g/mol
InChI Key: HEDAKLQFSHBDFA-UHFFFAOYSA-N
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Description

Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- is a complex organic compound that features a urea backbone with various substituents, including a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-methyl-N’-phenyl-: A simpler analog with similar structural features but lacking the pyrrole ring.

    N-Phenyl-N’-methylurea: Another related compound with a different substitution pattern.

Uniqueness

Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

651021-56-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-methyl-3-phenyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea

InChI

InChI=1S/C18H17N3O2/c1-21(18(22)20-14-5-3-2-4-6-14)15-7-9-16(10-8-15)23-17-11-12-19-13-17/h2-13,19H,1H3,(H,20,22)

InChI Key

HEDAKLQFSHBDFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC2=CNC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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